

# A Comparative Analysis of Dipraglurant and Amantadine for Levodopa-Induced Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **dipraglurant** and amantadine, two therapeutic agents investigated for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). The information presented herein is intended for a scientific audience and is supported by experimental data from preclinical and clinical studies.

## Introduction

Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease; however, its long-term use is often complicated by the emergence of motor fluctuations and debilitating levodopa-induced dyskinesia (LID).[1][2] LID is characterized by involuntary, choreiform, or dystonic movements that can significantly impair a patient's quality of life.[1] The development of effective treatments for LID is a critical unmet need in the management of advanced PD. This guide focuses on two such agents: amantadine, an established treatment, and dipraglurant, an investigational drug.

Amantadine, initially developed as an antiviral agent, was serendipitously found to possess anti-parkinsonian properties.[3] It is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is thought to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of LID.[4] An extended-release formulation of amantadine (Gocovri®) is approved for the treatment of dyskinesia in patients with Parkinson's disease receiving levodopa-based therapy.



**Dipraglurant** (ADX48621) is a novel, orally active, small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). By selectively inhibiting mGluR5, **dipraglurant** aims to reduce the excessive glutamatergic signaling that contributes to the development and expression of LID.

### **Mechanism of Action**

The distinct mechanisms of action of amantadine and **dipraglurant**, both targeting the glutamatergic system, are central to their therapeutic rationale in LID.

## **Amantadine: NMDA Receptor Antagonism**

Amantadine's primary mechanism in treating LID is believed to be its antagonism of NMDA receptors. In Parkinson's disease, the loss of dopaminergic neurons leads to overactivity of the subthalamic nucleus and subsequent excessive glutamatergic transmission in the basal ganglia. This glutamatergic hyperactivity, particularly at NMDA receptors on striatal medium spiny neurons, is thought to be a key factor in the development of LID. By blocking the NMDA receptor, amantadine reduces this excessive glutamatergic signaling, thereby alleviating dyskinesia. The pharmacology of amantadine is complex, and it may also exert its effects through other mechanisms, including altering dopamine release and reuptake.

## **Dipraglurant: mGluR5 Negative Allosteric Modulation**

**Dipraglurant** acts as a negative allosteric modulator of the mGluR5 receptor. mGluR5 is a G-protein coupled receptor that is highly expressed in the striatum and other basal ganglia structures. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. In the context of LID, overstimulation of mGluR5 by glutamate is thought to contribute to the abnormal signaling that drives dyskinetic movements. As a NAM, **dipraglurant** does not directly block the glutamate binding site but instead binds to a separate (allosteric) site on the receptor, changing the receptor's conformation and reducing its response to glutamate. This targeted modulation of mGluR5 is hypothesized to normalize the aberrant glutamatergic signaling in the basal ganglia, thereby reducing dyskinesia without affecting the antiparkinsonian efficacy of levodopa.

## **Signaling Pathway Diagrams**



The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for amantadine and **dipraglurant** in the context of levodopa-induced dyskinesia.



Click to download full resolution via product page

Figure 1: Proposed signaling pathway of amantadine in LID.



Click to download full resolution via product page

Figure 2: Proposed signaling pathway of dipraglurant in LID.

## **Clinical Efficacy Data**

The clinical development of **dipraglurant** and amantadine for LID has been evaluated in several key clinical trials. The following tables summarize the quantitative efficacy data from these studies.

## **Dipraglurant Clinical Trial Data**



| Trial<br>Identifier            | Phase   | N   | Treatment<br>Arms                                | Primary<br>Endpoint        | Key<br>Efficacy<br>Results                                                                                                                                              | Reference |
|--------------------------------|---------|-----|--------------------------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT01336<br>088                | lla     | 76  | Dipraglura nt (50mg QD to 100mg TID) vs. Placebo | Safety and<br>Tolerability | significant reduction in peak dose dyskinesia (modified Abnormal Involuntary Movement Scale - mAIMS) on day 1 (50mg) and day 14 (100mg). No worsening of parkinsonis m. |           |
| Phase 2b/3<br>(Terminate<br>d) | IIb/III | N/A | Dipraglura<br>nt vs.<br>Placebo                  | N/A                        | Terminated due to slow recruitment , not due to safety or efficacy concerns.                                                                                            |           |

Further analysis of the Phase IIa data showed a statistically significant anti-dyskinetic effect over the total 28-day treatment duration.



# Amantadine Extended-Release (Gocovri®) Clinical Trial Data



| Trial<br>Identifier                | Phase | N   | Treatment<br>Arms                                      | Primary<br>Endpoint                                                                     | Key<br>Efficacy<br>Results                                                                           | Reference |
|------------------------------------|-------|-----|--------------------------------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| EASE LID<br>(NCT0213<br>6914)      | III   | 121 | ADS-5102<br>(274mg)<br>vs.<br>Placebo                  | Change from baseline in Unified Dyskinesia Rating Scale (UDysRS) total score at week 12 | Statistically significant reduction in UDysRS total score vs. placebo (treatment difference: -7.9).  |           |
| EASE LID<br>3                      | III   | 75  | ADS-5102<br>(274mg)<br>vs.<br>Placebo                  | Change<br>from<br>baseline in<br>UDysRS<br>total score<br>at week 12                    | Statistically significant reduction in UDysRS total score vs. placebo (treatment difference: -14.4). |           |
| EASED<br>Study                     | II    | 83  | ADS-5102<br>(260mg,<br>340mg,<br>420mg) vs.<br>Placebo | Change<br>from<br>baseline in<br>UDysRS<br>total score<br>at week 8                     | 340mg dose significantl y reduced UDysRS score vs. placebo (27% reduction).                          | _         |
| EASE LID 2 (Open- label extension) | III   | 223 | Gocovri<br>(274mg)                                     | Long-term<br>safety and<br>tolerability                                                 | Durable reduction in motor complicatio                                                               | _         |



ns
(dyskinesia
and OFF
time)
maintained
for up to 2
years.

# Safety and Tolerability Dipraglurant

In the Phase IIa trial, **dipraglurant** was generally safe and well-tolerated. The most frequently reported adverse events included dyskinesia, dizziness, nausea, and fatigue. Importantly, there was no evidence of worsening of parkinsonian symptoms.

#### Amantadine Extended-Release

Common adverse events associated with amantadine extended-release include hallucinations, peripheral edema, dizziness, dry mouth, and constipation. In clinical trials, these adverse events led to a higher discontinuation rate compared to placebo.

## **Experimental Protocols**

A general understanding of the clinical trial methodologies is crucial for interpreting the results.

## **Dipraglurant Phase IIa Study (NCT01336088)**

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Patient Population: Patients with Parkinson's disease experiencing moderate to severe levodopa-induced dyskinesia.
- Intervention: Dose-escalation of **dipraglurant** (from 50 mg once daily to 100 mg three times daily) or placebo over a 4-week period.
- Outcome Measures:



- Primary: Safety and tolerability assessed through adverse event recording, clinical examinations, and laboratory tests.
- Secondary Efficacy: Modified Abnormal Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS), and patient diaries.

# Amantadine Extended-Release EASE LID Study (NCT02136914)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Parkinson's disease patients treated with levodopa who experienced at least 1 hour of troublesome dyskinesia per day with at least mild functional impact.
- Intervention: ADS-5102 (274 mg) or placebo administered orally once daily at bedtime for up to 25 weeks.
- Outcome Measures:
  - Primary Efficacy: Change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score.
  - Key Secondary: OFF time (the amount of time Parkinson's symptoms are not wellcontrolled).

## **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for a clinical trial investigating a novel treatment for levodopa-induced dyskinesia.





Click to download full resolution via product page

Figure 3: Generalized clinical trial workflow for LID studies.



### Conclusion

Amantadine, particularly in its extended-release formulation, is a well-established and effective treatment for levodopa-induced dyskinesia, demonstrating significant reductions in dyskinesia and OFF time in Phase III clinical trials. Its mechanism of action is primarily attributed to NMDA receptor antagonism.

**Dipraglurant**, a negative allosteric modulator of mGluR5, represents a novel and more targeted approach to modulating the glutamatergic system. While its clinical development was halted due to recruitment challenges and not efficacy or safety concerns, the Phase IIa data showed promising anti-dyskinetic effects without worsening parkinsonian symptoms.

For drug development professionals, the comparison of these two agents highlights the therapeutic potential of targeting the glutamatergic system in LID. The clinical success of amantadine validates this general approach, while the development of more selective agents like **dipraglurant** underscores the ongoing effort to refine this strategy to improve efficacy and minimize side effects. Further research into selective glutamate receptor modulators is warranted to expand the therapeutic armamentarium for this challenging complication of Parkinson's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Amantadine's role in the treatment of levodopa-induced dyskinesia PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLINICAL TRIAL HIGHLIGHTS DYSKINESIA PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Intravenous amantadine improves levadopa-induced dyskinesias: an acute double-blind placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Dipraglurant and Amantadine for Levodopa-Induced Dyskinesia]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b607126#dipraglurant-versus-amantadine-for-levodopa-induced-dyskinesia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com